![molecular formula C21H19N5O2S B2828663 N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide CAS No. 894999-26-9](/img/structure/B2828663.png)
N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
“AKOS005007723” has shown promise in preclinical studies as an anticancer agent. Its mechanism of action involves inhibiting specific pathways related to cell proliferation and survival. Researchers have explored its potential in various cancer types, including breast, lung, and colon cancers. Further investigations are needed to validate its efficacy and safety in clinical trials .
Antiviral Activity
The compound exhibits antiviral properties against certain viruses, including influenza and herpes simplex virus (HSV). It interferes with viral replication and may serve as a lead compound for developing novel antiviral drugs. Researchers are studying its mode of action and exploring its potential applications in treating viral infections .
Neuroprotective Effects
Studies suggest that “AKOS005007723” has neuroprotective effects. It may help prevent neuronal damage and reduce inflammation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are investigating its impact on neuronal pathways and exploring therapeutic strategies .
Cardiovascular Applications
The compound has shown vasodilatory effects, potentially benefiting cardiovascular health. Researchers are studying its impact on blood vessels, endothelial function, and blood pressure regulation. It may have applications in managing hypertension and other cardiovascular conditions .
Immunomodulation
“AKOS005007723” modulates immune responses by affecting specific immune cells. It could be relevant in autoimmune diseases or as an adjuvant therapy to enhance immune responses in cancer immunotherapy. Ongoing research aims to elucidate its immunomodulatory mechanisms .
Metabolic Disorders
Preliminary studies indicate that the compound may influence metabolic pathways. Researchers are exploring its effects on glucose metabolism, lipid regulation, and insulin sensitivity. It could have implications for diabetes management and metabolic syndrome .
Drug Development
Given its diverse biological effects, “AKOS005007723” serves as a valuable scaffold for designing new drug candidates. Medicinal chemists are modifying its structure to optimize its properties, aiming for improved efficacy and reduced side effects .
Chemical Biology Research
Researchers use “AKOS005007723” as a tool compound in chemical biology studies. Its interactions with cellular targets provide insights into biological processes and pathways. It contributes to our understanding of fundamental biology and drug discovery .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-7-9-15(10-8-14)12-22-19(28)13-29-21-25-24-20-23-18(27)11-17(26(20)21)16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,22,28)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNWSVVTGBNEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


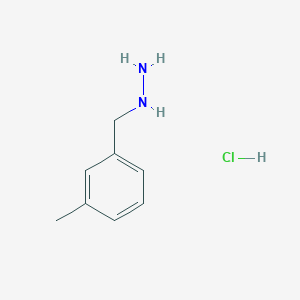

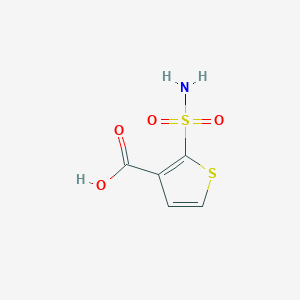
![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828584.png)
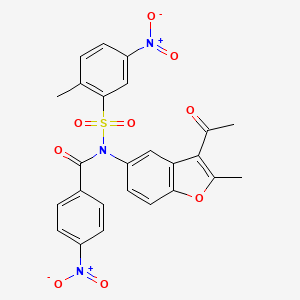
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828586.png)

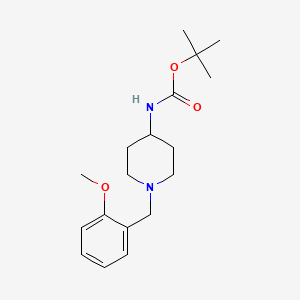
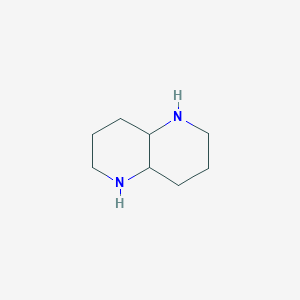

![1-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2828598.png)
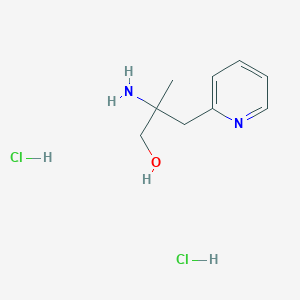
![1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2828602.png)